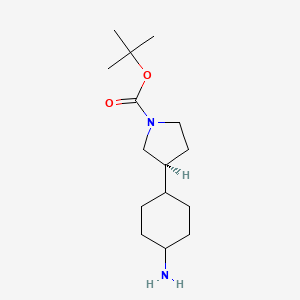![molecular formula C22H22N6 B13886643 3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile](/img/structure/B13886643.png)
3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile is a complex organic compound that features a unique structure combining indole, indazole, and piperazine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, bases, and solvents such as methanol and ethanol .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, and the use of catalysts to enhance reaction rates .
Análisis De Reacciones Químicas
Types of Reactions
3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine): This compound shares the piperazine moiety and is used as an antipsychotic agent.
5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1H-benzo[d]-imidazole hydrochloride: Another compound with a piperazine fragment, used in the treatment of erectile dysfunction.
Uniqueness
What sets 3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile apart is its unique combination of indole, indazole, and piperazine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H22N6 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile |
InChI |
InChI=1S/C22H22N6/c1-27-6-8-28(9-7-27)14-16-3-5-19-17(10-16)12-21(24-19)22-18-4-2-15(13-23)11-20(18)25-26-22/h2-5,10-12,24H,6-9,14H2,1H3,(H,25,26) |
Clave InChI |
UHYLWDQJWOODJB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2=CC3=C(C=C2)NC(=C3)C4=NNC5=C4C=CC(=C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


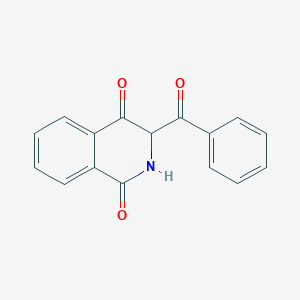
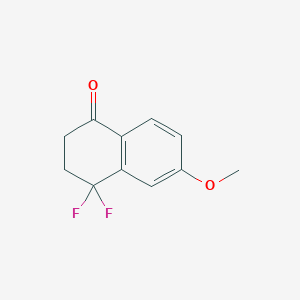
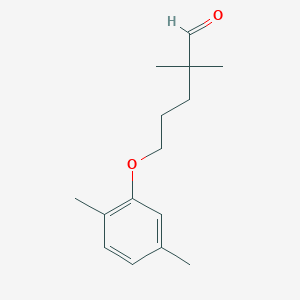
![7-Chloro-5-phenylnaphtho[1,2-b]benzofuran](/img/structure/B13886584.png)
![N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13886587.png)
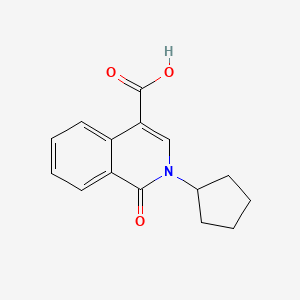
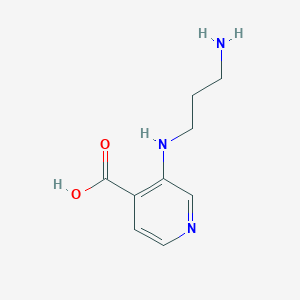


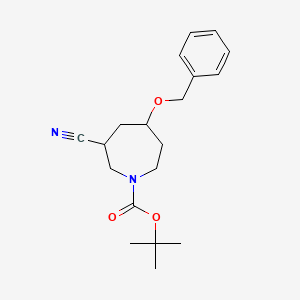
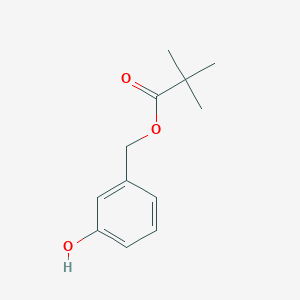
![2-[(E)-2-Ethoxyvinyl]oxazole](/img/structure/B13886632.png)

